2-Bromo-2-methylpropanenitrile

Beschreibung

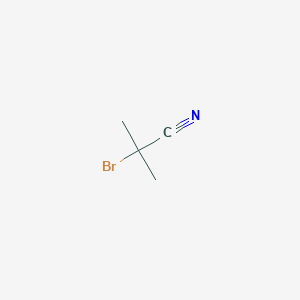

2-Bromo-2-methylpropanenitrile (CAS: Not explicitly provided in evidence) is an aliphatic brominated nitrile characterized by a branched hydrocarbon chain with a nitrile (-CN) group and a bromine atom at the central carbon. While direct physicochemical data for this compound are absent in the provided evidence, its structure suggests similarities to other brominated nitriles, such as 2-(2-bromophenyl)-2-methylpropanenitrile (CAS 57775-06-1) and 2-(4-bromophenyl)-2-methylpropanenitrile . These analogs share a bromine-substituted methylpropanenitrile backbone, differing in substituent positions or aromaticity.

Brominated nitriles are typically reactive intermediates in organic synthesis, used for alkylation, cyclization, or as precursors to pharmaceuticals and agrochemicals. Their reactivity stems from the electron-withdrawing nitrile group and the polarizable bromine atom, facilitating nucleophilic substitution or elimination reactions .

Eigenschaften

IUPAC Name |

2-bromo-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSDCTDECRVDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517869 | |

| Record name | 2-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-69-9 | |

| Record name | 2-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

From tert-Butyl Bromide via Nucleophilic Substitution

The most common laboratory and industrial method for preparing 2-Bromo-2-methylpropanenitrile involves the nucleophilic substitution of tert-butyl bromide with sodium cyanide in ethanol. This reaction proceeds via an SN2 mechanism where the bromine atom is replaced by the cyanide ion, yielding the nitrile compound.

Reaction:

$$ (CH3)3CBr + NaCN \rightarrow (CH3)3C-CN + NaBr $$-

- Solvent: Ethanol

- Temperature: Reflux conditions

- Reaction time: Typically several hours (e.g., 8 hours)

- Purification: Filtration to remove salts followed by chromatographic purification

-

- Straightforward and high-yielding

- Uses readily available starting materials

-

- Requires handling of toxic sodium cyanide

- Needs careful control of reaction conditions to avoid side reactions

From Amides via Dehydration

An alternative synthetic route involves the dehydration of corresponding amides using phosphorus(V) oxide (P4O10) or other dehydrating agents. This method converts the amide functional group into the nitrile group.

Reaction:

Amide precursor $$\xrightarrow{P4O{10}}$$ this compound-

- Dehydrating agent: Phosphorus(V) oxide

- Solvent: Often non-polar or inert solvents

- Temperature: Elevated temperatures required for dehydration

-

- Useful when amide precursors are more accessible

- Avoids direct use of cyanide salts

-

- Requires harsh conditions

- May have lower selectivity and yield compared to substitution methods

Industrial Scale Preparation Using Continuous Flow Reactors

Industrial production often adapts the nucleophilic substitution method but employs continuous flow microreactor technology to optimize reaction efficiency, safety, and product purity.

-

- Precise metering and mixing of tert-butyl bromide and sodium cyanide solutions

- Use of microchannel reactors for enhanced heat and mass transfer

- Inline monitoring of pressure and temperature

- Post-reaction cooling and extraction with organic solvents (e.g., dichloromethane)

- Neutralization and washing steps to remove impurities

-

- Improved safety due to contained reaction environment

- Enhanced control over reaction parameters

- Scalable and reproducible production

- Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | tert-Butyl bromide | Sodium cyanide, ethanol, reflux | High yield, straightforward | Toxic cyanide handling | 70-90 |

| Amide dehydration | Corresponding amide | Phosphorus(V) oxide, heat | Avoids cyanide salts | Harsh conditions, lower selectivity | 50-70 |

| Continuous flow microreactor (industrial) | tert-Butyl bromide, NaCN | Microchannel reactor, controlled mixing, cooling | Safety, scalability, purity | Requires specialized equipment | 85-95 |

The nucleophilic substitution reaction is favored due to the tertiary carbon center's ability to stabilize the transition state, although steric hindrance can slow the reaction rate. The use of polar protic solvents like ethanol facilitates the solvation of sodium cyanide and promotes nucleophilic attack.

Dehydration of amides to nitriles is a classical method but less commonly used for this compound due to the availability of more efficient substitution routes.

Continuous flow microreactor technology, as described in patent CN102875322A, demonstrates enhanced reaction control and safety in bromination and subsequent substitution steps, leading to improved yields and product quality.

This compound is structurally related to 2-bromo-2-methylpropane (tert-butyl bromide), which serves as a key precursor in its synthesis.

The bromine atom in this compound is reactive and can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.

The preparation of this compound is predominantly achieved through nucleophilic substitution of tert-butyl bromide with sodium cyanide under reflux in ethanol, offering a high-yield and practical approach. Alternative methods such as amide dehydration exist but are less favored due to harsher conditions and lower yields. Industrial production benefits from continuous flow microreactor technology, enhancing safety and efficiency. These methods are well-documented in chemical literature and patents, providing a robust foundation for both laboratory and commercial synthesis of this valuable compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tertiary bromine atom undergoes unimolecular nucleophilic substitution (SN1) due to steric hindrance and stabilization of the carbocation intermediate by the adjacent nitrile group1 .

Key Reactions:

Example:

(Ar = Aryl group; reaction yields biaryl derivatives )

Nitrile Group Transformations

The nitrile group participates in hydrolysis and reduction, influenced by the electron-withdrawing nature of the adjacent bromine.

Hydrolysis

| Conditions | Products |

|---|---|

| Acidic (H₂SO₄, H₂O) | 2-Methylpropanoic acid |

| Basic (NaOH, H₂O₂) | 2-Methylpropanamide |

Reaction Pathway:

Reduction

| Reagents | Products |

|---|---|

| LiAlH₄ (anhydrous ether) | 2-Methylpropylamine |

Reaction:

Comparative Reaction Kinetics

The SN1 mechanism is favored due to:

-

Carbocation stabilization via resonance with the nitrile group1.

Rate Equation:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-2-methylpropanenitrile is primarily utilized as a building block for synthesizing complex organic molecules. Its role is particularly notable in the preparation of hindered anilines, which are important in various chemical applications.

Pharmaceutical Development

While direct biological applications are less common, derivatives of this compound are being explored for their potential pharmaceutical properties. This includes investigating its derivatives for use in drug development and medicinal chemistry .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of various chemicals. Its ability to undergo nucleophilic substitution makes it useful for creating a range of nitriles and other functional groups that are essential in chemical manufacturing .

Case Study: Synthesis of Hindered Anilines

A notable application of this compound is its use in synthesizing hindered anilines. Researchers have demonstrated that by employing this compound as a precursor, they can achieve higher yields and purities of hindered anilines compared to traditional methods. This case study involved optimizing reaction conditions such as temperature and solvent choice to enhance the efficiency of the synthesis process.

Case Study: Pharmaceutical Derivative Exploration

In a recent study, derivatives of this compound were synthesized and screened for biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action for 2-Bromo-2-methylpropanenitrile primarily involves its reactivity as a brominated nitrile. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. This reactivity is leveraged in organic synthesis to introduce nitrile groups into molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 2-bromo-2-methylpropanenitrile with structurally related brominated nitriles:

Key Observations:

Aromatic vs. Aliphatic Systems :

- Aliphatic derivatives like this compound exhibit higher volatility and lower melting points compared to aromatic analogs (e.g., 2-(2-bromophenyl)-2-methylpropanenitrile) due to weaker intermolecular forces .

- Aromatic bromonitriles (e.g., 5-bromo-2-hydroxybenzonitrile) form hydrogen bonds via hydroxyl groups, increasing crystallinity (O⋯N distances: 2.805–2.810 Å) .

Reactivity :

- Bromine in aliphatic systems (e.g., this compound) is more labile than in aromatic systems, favoring SN2 reactions. In contrast, aryl bromides require catalysts (e.g., palladium) for substitution .

- The nitrile group enhances electrophilicity, enabling reactions with Grignard reagents or reducing agents to form amines or ketones .

Physicochemical Properties

Limited direct data exist for this compound, but comparisons can be drawn:

*Estimates based on aliphatic bromonitrile analogs.

Notable Trends:

- Boiling Points: Aliphatic bromonitriles have higher boiling points than non-brominated analogs (e.g., butyronitrile) due to increased molecular weight and polarity.

- Hydrogen Bonding: Compounds like 5-bromo-2-hydroxybenzonitrile exhibit stronger intermolecular interactions (O–H⋯N angles: ~170–175°), leading to higher melting points compared to non-hydroxylated analogs .

Biologische Aktivität

2-Bromo-2-methylpropanenitrile (CAS No. 41658-69-9) is an organic compound characterized by its molecular formula . This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of hindered anilines and other complex organic molecules. While its biological applications are less frequently documented, emerging research suggests potential pharmacological properties that warrant further exploration.

- Molecular Weight : 148.00 g/mol

- Boiling Point : Approximately 139.5°C

- Density : 1.4796 g/cm³

- Refractive Index : 1.4379

The biological activity of this compound is largely attributed to its reactivity as a brominated nitrile. It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, leading to the formation of diverse chemical entities. This reactivity is essential in organic synthesis, particularly for introducing nitrile groups into more complex structures, which may exhibit significant biological activity.

Case Studies

- Synthesis of Hindered Anilines : Research demonstrates the use of this compound in synthesizing hindered anilines, which are compounds known for their biological activity, including anti-inflammatory and analgesic properties.

- Polymer Chemistry Applications : In polymer chemistry, this compound has been utilized as a chain transfer agent in the synthesis of polymers with specific functionalities. These polymers can exhibit unique biological interactions, potentially leading to applications in drug delivery systems .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Brominated Nitrile | Potential antimicrobial and cytotoxic properties |

| 2-Iodo-2-methylpropionitrile | Iodinated Nitrile | Enhanced reactivity but less stability than bromine |

| 2-Fluoro-2-methylpropionitrile | Fluorinated Nitrile | Increased lipophilicity; potential for drug design |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Bromo-2-methylpropanenitrile to ensure stability?

- Answer: this compound should be stored under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent degradation or unintended reactions due to moisture or temperature fluctuations .

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Answer: OSHA guidelines recommend wearing nitrile gloves, lab coats, and safety goggles. Ensure all PPE is clean and replaced daily. Avoid skin contact, as brominated nitriles may cause irritation .

Q. How is this compound synthesized?

- Answer: A common method involves bromination of 2-methylpropanenitrile using brominating agents like N-bromosuccinimide (NBS) under radical initiation. For example, Takolpuckdee et al. (2005) achieved this in acetonitrile at 70°C with AIBN as a catalyst, yielding ~76% purity .

Q. What analytical techniques are used to confirm its purity and structure?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard. Gas chromatography (GC) can assess purity (>95% typical). The molecular formula (C₄H₆BrN) and InChI key (CAKUAVIXSOZILM-UHFFFAOYSA-N) aid in database verification .

Advanced Research Questions

Q. How does steric hindrance from the methyl groups influence its reactivity in substitution reactions?

- Answer: The two methyl groups adjacent to the bromine create significant steric hindrance, favoring elimination (E2) over nucleophilic substitution (SN2). For SN1 pathways, the stability of the carbocation intermediate is reduced, making SN1 less favorable. This behavior is consistent with tertiary bromides in similar systems .

Q. What strategies optimize its use in synthesizing functionalized nitriles or heterocycles?

- Answer: Its bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups. In cyclization reactions, the nitrile group can act as a precursor for tetrazole or amide formation under catalytic conditions (e.g., Cu(I)) .

Q. Are there contradictions in reported reaction yields or conditions for its applications?

- Answer: Discrepancies in yields (e.g., ~76% in Takolpuckdee et al. vs. higher yields in alternative methods) may arise from solvent choice, catalyst loading, or reaction time. For reproducibility, strict control of anhydrous conditions and inert atmospheres is critical .

Q. What challenges exist in characterizing its degradation products?

- Answer: Hydrolysis of the nitrile group to carboxylic acids or thermal decomposition to HBr can occur. Liquid chromatography-mass spectrometry (LC-MS) and infrared (IR) spectroscopy are recommended to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.